1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound characterized by a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position, linked via an ethanone bridge to a thiophen-2-yl moiety. The thiophene ring contributes aromaticity and sulfur-based electronic effects, making this compound relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-methylsulfonylpyrrolidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-17(14,15)10-4-5-12(8-10)11(13)7-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSHBRHPWDWMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common approach is the reaction of pyrrolidine with methylsulfonyl chloride under controlled conditions to introduce the methylsulfonyl group. Subsequently, the thiophenyl moiety is introduced through a nucleophilic substitution reaction with thiophene-2-carbonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as pyrrolidines or thiophenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrrolidines and thiophenes.
Substitution Products: Derivatives with various functional groups.
Scientific Research Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolidine and Thiophene Moieties
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT)
- Structure: Features a pyrrolidine ring and thiophen-2-yl group but replaces the methylsulfonyl-pyrrolidine with a pentanone chain.
- Key Differences: The absence of the methylsulfonyl group and elongated aliphatic chain (pentanone vs. ethanone) reduce steric hindrance and alter electronic properties.
- Pharmacology : Classified as a psychoactive substance with stimulant effects, highlighting the role of pyrrolidine-thiophene scaffolds in central nervous system (CNS) activity .
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS 2098101-12-1)
- Structure: Contains a 3-aminopyrrolidine moiety instead of methylsulfonyl-pyrrolidine.
- Applications : Used in research as a synthetic intermediate, with implications for kinase inhibitor development .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)
Analogs with Methylsulfonyl Substitutions on Alternative Scaffolds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
- Structure : Retains the methylsulfonyl group but places it on a phenyl ring instead of pyrrolidine; replaces thiophene with pyridine.
- Key Differences : Pyridine’s nitrogen atom introduces aromatic basicity, while phenyl-sulfonyl groups are common in COX-2 inhibitors (e.g., Celecoxib analogs).
- Applications: Potential anti-inflammatory or kinase-modulating activity .
Pharmacokinetic and Physicochemical Comparisons
Research Findings and Implications
- Thiophene vs. Pyridine : Thiophene’s sulfur atom may confer distinct metabolic stability compared to pyridine’s nitrogen, influencing drug half-life .
- Pyrrolidine Modifications: Hydroxyl or amino groups on pyrrolidine (as in analogs) alter solubility and hydrogen-bonding capacity, critical for blood-brain barrier penetration or renal excretion .
Biological Activity
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a methylsulfonyl group and a thiophene moiety. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is . The compound exhibits a molecular weight of 201.26 g/mol. The presence of the methylsulfonyl group contributes to its solubility and reactivity, making it a valuable candidate for further research.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
- Introduction of the Methylsulfonyl Group : This is accomplished via sulfonylation using reagents such as methylsulfonyl chloride.
- Attachment of the Thiophene Ring : The thiophene ring is introduced through coupling reactions, often utilizing palladium-catalyzed methods.
These methods ensure high yields and purity of the synthesized compound, making it suitable for biological studies .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression. For instance, related compounds have shown significant G2/M phase arrest in leukemia cells, indicating that they may target specific cell cycle regulators such as CDK1 .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| HL-60 | 103.26 ± 4.59 | G2/M arrest |
| U937 | TBD | TBD |
| K562 | TBD | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can disrupt key signaling pathways that regulate cell survival and apoptosis.
These interactions are crucial for understanding how this compound can be utilized in drug development .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on Antitumor Activity : A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of pyrrolidine derivatives in oncology .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiophene-containing compounds, revealing their effectiveness against resistant bacterial strains .
Q & A
Q. What are the recommended methods for optimizing the synthesis of 1-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone to improve yield and purity?
Methodological Answer: Optimization can involve:
- Catalyst selection : Use thionyl chloride (SOCl₂) as a catalyst in ethanol, as demonstrated in analogous enone syntheses (e.g., chalcone derivatives) .
- Solvent choice : Polar aprotic solvents (e.g., ethanol, THF) enhance reaction homogeneity.
- Temperature control : Maintain reflux conditions (~78°C for ethanol) to ensure complete reaction while minimizing side products.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation, bond angles, and stereochemistry (e.g., analogous pyrazolone structures resolved at 0.84 Å resolution) .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ or EI modes) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological systems?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins. Focus on the methylsulfonyl group’s hydrogen-bonding capacity and thiophene’s hydrophobic interactions.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrolidine ring’s electron-deficient sulfonyl group may act as a hydrogen-bond acceptor .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., topological polar surface area = 102 Ų suggests moderate permeability) .
Q. Table 1: Key Computed Properties
| Parameter | Value | Relevance |
|---|---|---|
| XLogP | 1.8 | Predicts lipophilicity |
| Hydrogen Bond Acceptors | 6 | Influences solubility |
| Rotatable Bonds | 7 | Impacts conformational flexibility |
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformers.
- Dynamic NMR : Probe rotational barriers (e.g., methylsulfonyl group’s restricted rotation) to explain peak splitting .
- Temperature-dependent studies : Collect XRD data at multiple temperatures to assess thermal motion effects on bond lengths .
Q. What experimental strategies can elucidate the compound’s degradation pathways under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–80°C), UV light, and acidic/alkaline conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives from methylsulfonyl hydrolysis) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2A/2 irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory toxicity, Category 3) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Data-Driven Experimental Design
Q. How to design a robust study to assess the compound’s stability in wastewater matrices?
Methodological Answer:
- Sample preparation : Simulate real-world conditions by spiking wastewater with controlled concentrations (e.g., 1–100 ppm).
- Hyperspectral imaging (HSI) : Monitor degradation kinetics over 9+ hours, noting organic matrix interference .
- Control variables : Stabilize samples at 4°C to slow microbial/thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
